4-Benzoylphenyl 2-iodobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H13IO3 |
|---|---|
Molecular Weight |
428.2g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-iodobenzoate |
InChI |
InChI=1S/C20H13IO3/c21-18-9-5-4-8-17(18)20(23)24-16-12-10-15(11-13-16)19(22)14-6-2-1-3-7-14/h1-13H |
InChI Key |
WDJAMXNHIGIVTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Cycles
Detailed Mechanistic Investigations of Formation Reactions
The synthesis of 4-Benzoylphenyl 2-iodobenzoate (B1229623) is primarily achieved through esterification. Following its formation, the 2-iodobenzoate moiety serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
The formation of 4-Benzoylphenyl 2-iodobenzoate from 2-iodobenzoic acid and 4-hydroxybenzophenone (B119663) typically proceeds via an acid-catalyzed esterification, commonly known as the Fischer esterification. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com This reaction is an equilibrium process driven forward by the use of excess alcohol or the removal of water. medicaljournals.se
The established mechanism involves several key steps, each with distinct intermediates and transition states: masterorganicchemistry.comnumberanalytics.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-iodobenzoic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. organic-chemistry.orgnumberanalytics.com
Nucleophilic Attack and Tetrahedral Intermediate Formation: The hydroxyl group of 4-hydroxybenzophenone acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a key tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.orgjove.com Isotopic labeling studies have confirmed that the alcohol's oxygen is incorporated into the final ester, validating this nucleophilic addition pathway. jove.com
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking hydroxyl group) to one of the hydroxyl groups of the original carboxylic acid. This converts one of the hydroxyls into a good leaving group (water). medicaljournals.se
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comnumberanalytics.com
Deprotonation: The final step is the deprotonation of the resulting ester, which regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.com
The carbon-iodine (C-I) bond in the 2-iodobenzoate portion of the molecule is a key functional group for palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, which are fundamental for creating new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. wikipedia.orgnih.gov
The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, involves a sequence of well-defined steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. researchgate.netacs.orgacs.org This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate, where the aryl group and the iodide are bonded to the metal center. wikipedia.orglibretexts.orgethz.ch
Transmetalation (for Suzuki coupling) or Amine/Alcohol Coordination (for Buchwald-Hartwig coupling): In Suzuki coupling, a base-activated organoboron compound transfers its organic group to the palladium(II) complex. In Buchwald-Hartwig amination or etherification, an amine or alcohol coordinates to the palladium center, followed by deprotonation to form a palladium amido or alkoxo complex. wikipedia.orgjk-sci.com
Reductive Elimination: This is the final bond-forming step. The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active palladium(0) catalyst to re-enter the catalytic cycle. wikipedia.orgnih.govacs.org While typically facile, this step can be influenced by the ligand environment and the nature of the coupling partners. acs.orgprinceton.edu
The choice of ligand is critical for the efficiency of these catalytic cycles. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are known to promote both the oxidative addition and reductive elimination steps, enabling the coupling of a wide range of substrates, including sterically hindered or less reactive partners. wikipedia.orgscispace.comsigmaaldrich.com However, for aryl iodides, the iodide anion formed during the reaction can sometimes act as an inhibitor by forming unreactive palladium iodide dimers, a side reaction that can be mitigated by ligand choice and reaction conditions. libretexts.orgwuxiapptec.comresearchgate.net
Table 1: Representative Palladium Catalyst Systems for Cross-Coupling of Aryl Iodides
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Yield (%) | Ref |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | BrettPhos (1) | NaOtBu | Toluene (B28343) | >95 | nih.gov |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | RuPhos (4) | NaOtBu | Toluene | 99 | nih.gov |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90-98 | sigmaaldrich.com |
| C-O Coupling (Etherification) | Pd(OAc)₂ | tBuXPhos | K₃PO₄ | Toluene | 85-95 | sigmaaldrich.com |
| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-90 | rsc.org |
Exploration of Transition States and Intermediates in Esterification
Radical Processes and Photochemical Reactivity Associated with Benzoylphenyl and Iodinated Structures
The presence of both a benzophenone (B1666685) chromophore and a carbon-iodine bond imparts significant photochemical reactivity to this compound. Upon absorption of UV light, the molecule can initiate radical reactions through two distinct pathways: excitation of the benzophenone moiety or direct cleavage of the C-I bond.
Irradiation of this compound with UV light can lead to the formation of two primary types of radical intermediates:
Benzophenone-Derived Radicals: The benzophenone moiety is a well-known photosensitizer. Upon UV absorption, it is promoted to an excited singlet state (S₁), which rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). rsc.orgedinst.com This triplet benzophenone is a highly reactive species that can abstract a hydrogen atom from a suitable donor (like a solvent molecule) to generate a ketyl radical. researchgate.net The generation of free radicals from related benzoylphenyl structures upon UV exposure has been confirmed by techniques such as electron spin resonance (ESR) spectroscopy. mdpi.com
Aryl Radicals from C-I Bond Cleavage: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon photochemical excitation. oup.comoup.comrsc.org Direct irradiation of aryl iodides with UV light can generate a highly reactive aryl radical and an iodine atom. nih.govnih.gov This process can occur from either the singlet or triplet excited state of the aryl iodide. acs.org The resulting aryl radical can participate in a variety of subsequent reactions, including hydrogen abstraction or addition to unsaturated systems. nih.gov The formation of aryl radicals from aryl halides through photoinduced single-electron transfer (SET) from a donor to the excited aryl halide is also a well-established mechanism. nih.govrsc.org
These transient radical species are typically characterized using time-resolved spectroscopic techniques, such as laser flash photolysis, which allows for the observation of their absorption spectra and the measurement of their decay kinetics on timescales from femtoseconds to microseconds. researchgate.netacs.org
The photochemical reactivity of this compound is fundamentally governed by its photophysical properties, primarily those of the benzophenone chromophore. medicaljournals.se The absorption of UV light promotes the molecule to an excited electronic state, initiating the cascade of events that leads to chemical transformation.
Electronic Transitions in Benzophenone: The photochemistry of benzophenone is initiated by the absorption of a photon, leading to an n→π* transition that populates the first excited singlet state (S₁). edinst.com This is followed by a very rapid and highly efficient (quantum yield ≈ 1) intersystem crossing (ISC) to the lowest triplet state (T₁), which also has n,π* character. rsc.orgacs.orgrsc.org The direct S₁ → T₁ transition is formally forbidden by El-Sayed's rules, and evidence suggests the involvement of an intermediate state, possibly the second triplet state (T₂, with π,π* character), in a sequential S₁ → T₂ → T₁ mechanism. acs.orgacs.orguah.esd-nb.info The efficiency of this ISC is a key reason for benzophenone's utility as a photosensitizer.
Solvent and Substituent Effects: The photophysical properties of benzophenone derivatives are sensitive to the solvent environment and the nature of substituents on the phenyl rings. acs.orgnih.gov Polar solvents can alter the energy levels of the n,π* and π,π* states, potentially changing the character of the lowest triplet state and affecting its reactivity. researchgate.net For instance, hydrogen-bonding interactions with protic solvents can modify the rate of intersystem crossing. Substituents on the benzophenone core can also influence absorption spectra and the stability of the resulting ketyl radicals, thereby tuning the photochemical behavior. mdpi.comnih.gov
Table 2: Photophysical Data for Benzophenone in Different Solvents
| Solvent | Absorption λₘₐₓ (nm) (S₀→S₁) | Triplet-Triplet Absorption λₘₐₓ (nm) | Triplet Lifetime (µs) | Ref |
| Acetonitrile | ~345 | 520 - 525 | ~10 | researchgate.netacs.org |
| Cyclohexane | ~348 | ~530 | ~5 | researchgate.net |
| Methanol | ~350 | ~535 | ~7 | |
| Hexafluoroisopropanol (HFIP) | ~330 | 380 and 520 | - | researchgate.net |
Note: Data are for unsubstituted benzophenone and serve as a model for the benzoylphenyl moiety.
Generation and Characterization of Transient Radical Species
Catalytic System Development and Mechanistic Insights
The development of advanced catalytic systems is crucial for enhancing the efficiency and scope of reactions involving the 2-iodobenzoate moiety. Research has focused on designing sophisticated ligands for palladium that can overcome common challenges in cross-coupling chemistry.
For C-C and C-N bond-forming reactions, the evolution of phosphine ligands has been a major driver of progress. Early catalysts often struggled with less reactive substrates or were inhibited by products like iodide ions. libretexts.orgresearchgate.net The development of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has revolutionized the field. wikipedia.orgscispace.com
Bulky Phosphine Ligands: Ligands like XPhos, SPhos, and RuPhos create a sterically hindered environment around the palladium center. sigmaaldrich.com This bulkiness promotes the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle, and prevents the formation of inactive catalyst dimers. wikipedia.orgnih.gov These ligands have enabled the efficient coupling of challenging substrates, including aryl chlorides and sterically demanding partners, under milder conditions. scispace.com
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability makes the resulting catalysts robust and resistant to decomposition at high temperatures. NHC-palladium complexes have shown excellent activity in Suzuki, Heck, and C-O coupling reactions, often providing an alternative to phosphine-based systems.
Mechanistic insights from these developments show that the ligand's electronic and steric properties are key to modulating the reactivity of the palladium center at each stage of the catalytic cycle—oxidative addition, transmetalation/coordination, and reductive elimination. wikipedia.org For aryl iodides, ligands that accelerate the catalytic turnover can outcompete the deactivating pathways involving iodide bridging, leading to more efficient and higher-yielding transformations. nih.gov
Ligand Design and Catalyst Performance Optimization
The performance of a palladium catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Ligands modulate the steric and electronic properties of the catalyst, influencing the rates of oxidative addition and reductive elimination, and ultimately determining the catalyst's activity, stability, and selectivity. For reactions involving aryl iodides, such as the synthesis of this compound, both phosphine and N-heterocyclic carbene (NHC) ligands have been extensively studied. acs.orgarcjournals.org
Phosphine Ligands: Bulky and electron-rich phosphine ligands are known to enhance the efficiency of palladium-catalyzed cross-coupling reactions. researchgate.net The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step, particularly with less reactive aryl halides. uwindsor.ca The steric bulk of ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or adamantyl-based phosphines promotes the formation of monoligated palladium(0) species, which are highly active catalytic intermediates. uwindsor.caresearchgate.net The choice of phosphine can significantly impact reaction outcomes, including yield and turnover number (TON).
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands. arcjournals.org They are strong σ-donors, which effectively stabilize the palladium center and promote oxidative addition. arcjournals.orgscite.ai The strong bond between the NHC and palladium often results in highly stable and robust catalysts. arcjournals.org For instance, a palladium system with an IBnF (1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene) ligand was found to effectively catalyze the esterification of carboxylic acids with aryl iodides. nih.govnagoya-u.ac.jp The specific design of the NHC, including the substituents on the nitrogen atoms, allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance for a specific transformation. scite.ai
Below is a table illustrating how ligand choice can influence the outcome of representative palladium-catalyzed esterification reactions.
| Ligand Type | Example Ligand | Key Characteristics | Impact on Catalyst Performance in Aryl Ester Synthesis |
| Monodentate Phosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, strongly electron-donating | Promotes fast oxidative addition and reductive elimination; effective for sterically hindered substrates. uwindsor.ca |
| Bidentate Phosphine | Xantphos | Large natural bite angle, flexible | Provides high stability and can promote high turnover numbers; useful in carbonylative couplings. rsc.orgrsc.org |
| N-Heterocyclic Carbene (NHC) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Very strong σ-donor, sterically bulky | Forms highly stable catalysts, often with high thermal stability and resistance to oxidation. arcjournals.orgresearchgate.net |
| Specialized NHC | IBnF (1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene) | Electron-withdrawing groups on N-substituents | Shown to be highly effective in the Pd-catalyzed esterification of aryl iodides with carboxylic acids. nih.govnagoya-u.ac.jp |
Understanding Catalyst Regeneration and Deactivation Pathways
In industrial applications and large-scale synthesis, catalyst lifetime is a critical factor. The deactivation of palladium catalysts can occur through several pathways, leading to a loss of catalytic activity over time. Understanding these pathways is essential for designing more robust catalytic systems and developing effective regeneration strategies. acs.org
Catalyst Deactivation Pathways: A common deactivation route is the formation of inactive palladium nanoparticles or aggregates, often referred to as palladium black. This can happen when the concentration of the active, ligand-stabilized Pd(0) species is not maintained, leading to agglomeration. rsc.org Another significant pathway involves the degradation of the supporting ligands. Phosphine ligands, for example, can be susceptible to oxidation. rsc.org
In reactions involving carbon monoxide (CO), such as carbonylative esterifications, the catalyst can be poisoned. CO can coordinate too strongly to the palladium center, or NHC ligands can react with CO, leading to the decomposition of the active complex and the formation of metallic palladium. arcjournals.orgresearchgate.net Furthermore, excess reactants or the presence of byproducts can sometimes inhibit or deactivate the catalyst. For instance, in cyanation reactions, excess cyanide can irreversibly bind to the palladium, poisoning the catalyst. researchgate.net
Regeneration and Stability Enhancement: One strategy to mitigate deactivation and facilitate catalyst reuse is immobilization. Supporting the palladium catalyst on a solid matrix, such as porous silica (B1680970) or polymers, can prevent the aggregation of metal centers and allow for easy separation of the catalyst from the reaction mixture by filtration. diva-portal.org This approach simplifies purification and allows for the potential reuse of the catalyst over multiple cycles. diva-portal.org
The rational design of ligands also plays a crucial role in preventing deactivation. The use of bulky ligands that stabilize monoligated palladium species can prevent the formation of inactive dimeric or trimeric palladium complexes. uwindsor.ca Similarly, the strong M-C bond in Pd-NHC complexes contributes to their high stability and resistance to decomposition, although they can be vulnerable under specific conditions like high CO pressures. arcjournals.org
The table below summarizes common deactivation pathways and corresponding mitigation strategies relevant to the palladium-catalyzed synthesis of esters like this compound.
| Deactivation Pathway | Description | Mitigation Strategy |
| Formation of Pd Black | Agglomeration of Pd(0) species into inactive metallic nanoparticles. | Use of strongly coordinating or bulky ligands to stabilize monomeric Pd species; immobilization of the catalyst on a solid support. rsc.orgdiva-portal.org |
| Ligand Degradation | Oxidation or decomposition of the supporting ligand (e.g., phosphine oxidation). | Use of air-stable ligands (e.g., many NHCs); performing reactions under an inert atmosphere. arcjournals.orgrsc.org |
| Product/Substrate Inhibition | Strong coordination of a product or reactant to the metal center, blocking the active site. | Careful control of substrate/reagent concentrations; use of ligands that promote rapid reductive elimination. |
| Poisoning by Reagents | Irreversible binding of a reagent or impurity (e.g., excess cyanide or CO) to the catalyst. arcjournals.orgresearchgate.net | Controlled addition of the problematic reagent; selection of ligands less susceptible to poisoning (e.g., avoiding some NHCs in high-pressure carbonylations). arcjournals.org |
Spectroscopic Characterization and Structural Analysis of 4 Benzoylphenyl 2 Iodobenzoate
Vibrational Spectroscopic Probes for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.
The key functional groups in 4-Benzoylphenyl 2-iodobenzoate (B1229623) are the ester linkage, the benzophenone (B1666685) (ketone) group, and the iodinated and non-iodinated aromatic rings. The most prominent signals in its IR spectrum would be the carbonyl (C=O) stretching vibrations. Due to electronic effects, the ester carbonyl and the ketone carbonyl are expected to absorb at slightly different frequencies. The ester C=O stretch typically appears at a higher wavenumber (around 1713-1729 cm⁻¹) compared to the diaryl ketone C=O stretch (around 1674 cm⁻¹). amazonaws.comwiley-vch.de Other significant vibrations include the C-O stretching of the ester group and the various C=C stretching vibrations within the aromatic rings.
Table 1: Predicted FT-IR Peak Assignments for 4-Benzoylphenyl 2-iodobenzoate
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ester Carbonyl | ~1720 - 1730 |
| C=O Stretch | Ketone Carbonyl | ~1670 - 1680 |
| C=C Stretch | Aromatic Rings | ~1600, ~1450 - 1500 |
| C-O Stretch | Ester | ~1270 - 1300 (asymmetric), ~1100 - 1130 (symmetric) |
| C-I Stretch | Aryl-Iodide | ~500 - 600 |
Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrations that result in a change in polarizability. cardiff.ac.uk While specific experimental Raman data for this compound is scarce in the literature, the technique would be particularly useful for observing symmetric vibrations that are often weak or absent in IR spectra. cardiff.ac.ukarabjchem.org
For this molecule, Raman spectroscopy would be expected to clearly show the symmetric stretching of the aromatic rings. Furthermore, the carbon-iodine (C-I) bond, being a heavy atom bond, typically gives rise to a strong, low-frequency signal in the Raman spectrum, providing clear evidence for the iodinated moiety.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. amazonaws.com
The ¹H NMR spectrum of this compound is expected to be complex, with all signals appearing in the aromatic region. The molecule contains 13 distinct protons attached to three different phenyl rings. Based on data from closely related structures like methyl 4-benzoylbenzoate and other benzophenone derivatives, these protons would likely resonate in the range of δ 7.2 to 8.2 ppm. rsc.orgacs.org
The protons on the 2-iodobenzoate ring would be influenced by the electron-withdrawing iodine atom and the carbonyl group, leading to characteristic shifts and splitting patterns. Similarly, the protons on the 4-benzoylphenyl moiety would be split into two distinct aromatic systems. The protons ortho to the ketone group are typically shifted downfield due to the carbonyl's anisotropic effect. arabjchem.org The complex overlap of these signals would likely result in a series of multiplets.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (H on 2-iodobenzoate ring) | ~7.20 - 8.00 | Multiplets (m) |
| Aromatic Protons (H on benzoyl ring) | ~7.50 - 7.85 | Multiplets (m) |
| Aromatic Protons (H on phenoxy ring) | ~7.30 - 7.90 | Multiplets (m) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, several key signals would confirm its structure. amazonaws.com Data from analogous compounds suggests the ketone carbonyl carbon would appear significantly downfield, around δ 195-196 ppm. rsc.org The ester carbonyl carbon is expected at a slightly more shielded position, around δ 164-166 ppm. rsc.orgrsc.org
A particularly diagnostic signal is the carbon atom directly bonded to the iodine (C-I). This carbon is expected to resonate at a relatively upfield position for a substituted aromatic carbon, typically around δ 90-95 ppm, due to the "heavy atom effect" of iodine. wiley-vch.de The remaining aromatic carbons would produce a cluster of signals in the δ 120-142 ppm range. amazonaws.comrsc.org
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~195.5 |
| Ester Carbonyl (O-C=O) | ~164.5 |
| Aromatic Carbons (C-O, C-C=O) | ~135 - 151 |
| Aromatic Carbons (C-H) | ~122 - 134 |
| Aromatic Carbon (C-I) | ~92.0 |
Given the complexity of the overlapping proton signals in the ¹H NMR spectrum, advanced 2D NMR techniques would be essential for unambiguous assignment. While specific studies on this molecule are not documented, the application of standard techniques can be described. ipb.pt
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within each of the three separate aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon in the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation and the spatial relationship between the different phenyl rings. ipb.pt
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Electronic Spectroscopy for Electronic Transitions and Conjugation
The electronic absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone moiety. Benzophenone and its derivatives are well-known for their strong absorption in the UV-A (320–400 nm) and UV-B (280–320 nm) regions. nih.gov These absorptions are primarily attributed to π → π* transitions within the conjugated system of the aromatic rings and the carbonyl group.
The main electronic transitions in benzophenone derivatives are typically of π → π* character, with the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition being significant. nih.gov The presence of substituents on the phenyl rings can modulate the absorption maxima (λmax) and the molar absorptivity (ε). For instance, electron-donating groups can cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may have the opposite effect. In this compound, the 2-iodobenzoate group acts as a substituent on one of the phenyl rings of the benzophenone core. The iodine atom, being electron-withdrawing, and the ester linkage would influence the electronic distribution and thus the energy of the electronic transitions.
For comparison, the UV spectrum of benzophenone itself in ethanol (B145695) typically shows a strong absorption band around 250 nm. capes.gov.br Derivatives of benzophenone show varied absorption based on their substitution. nih.gov For example, 2-hydroxy-4-methoxybenzophenone exhibits absorption maxima that are relevant for its use as a UV absorber. nih.gov The 2-iodobenzoate portion of the molecule, by itself, also contributes to the UV absorption. For instance, methyl 4-iodobenzoate (B1621894) has documented UV-Vis spectral data. nih.gov
The conjugation between the benzoyl group and the substituted phenyl ring in this compound allows for delocalization of π-electrons, which is fundamental to its UV absorption properties. The specific absorption bands for this compound would need to be determined experimentally, but a summary of expected absorption characteristics based on related compounds is presented below.
Table 1: Representative UV-Vis Absorption Data for Related Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|---|
| Benzophenone | Ethanol | ~250 | - | capes.gov.br |
| 2-Hydroxy-4-methoxybenzophenone | Acetonitrile | - | - | nih.gov |
| Methyl 4-iodobenzoate | - | - | - | nih.gov |
Specific molar absorptivity values were not available in the cited literature.
X-ray Crystallography for Solid-State Architecture
The three-dimensional arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. While a crystal structure for this compound has not been reported, we can predict its likely solid-state architecture by examining the crystal structures of related benzophenone and iodo-aromatic compounds.
In many crystal structures of benzophenone derivatives, the two phenyl rings are twisted out of the plane of the central carbonyl group, with dihedral angles typically ranging from 50° to 60°. mdpi.com This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings. The crystal structure of a related compound, (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, shows a non-planar molecule crystallizing in the orthorhombic space group Pbca. tandfonline.com
The 2-iodobenzoate moiety would introduce additional conformational flexibility and specific intermolecular interactions. The iodine atom is a known participant in halogen bonding, a directional non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). researchgate.net This interaction can play a significant role in directing the crystal packing.
A hypothetical data table for this compound is presented below, populated with representative data from a related benzophenone derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Table 2: Representative Crystallographic Data for a Benzophenone Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | tandfonline.com |
| Space Group | Pbca | tandfonline.com |
| a (Å) | 14.0359 | tandfonline.com |
| b (Å) | 6.8084 | tandfonline.com |
| c (Å) | 23.1097 | tandfonline.com |
| α (°) | 90 | tandfonline.com |
| β (°) | 90 | tandfonline.com |
| γ (°) | 90 | tandfonline.com |
| Volume (ų) | 2208.9 | tandfonline.com |
| Z | 4 | tandfonline.com |
Data for (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including benzophenone derivatives and iodo-aromatic compounds. researchgate.netiucr.orgfigshare.com Different polymorphs of the same compound can exhibit distinct physical properties. The various crystalline forms arise from different molecular conformations or packing arrangements in the solid state. researchgate.net
Studies on isomeric N-(nitrobenzylidene)iodoanilines have shown that different polymorphs can arise from crystallization in different solvents, leading to variations in molecular conformation and intermolecular interactions, including iodo-nitro interactions and π-π stacking. iucr.org Similarly, different polymorphs of benzophenone-borate derivatives have been shown to exhibit different photophysical properties due to their distinct intermolecular packing. rsc.org Given these precedents, it is plausible that this compound could also exhibit polymorphism, although experimental verification is required.
Computational and Theoretical Analysis of this compound Remains Unexplored in Publicly Available Research
While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to investigate related molecular structures, the application of these techniques to this compound has not been documented in the public domain. Research on similar compounds, such as various benzophenone derivatives and substituted benzoates, exists but does not provide the specific data necessary to construct a scientifically accurate profile for the target molecule. researchgate.netnih.govresearchgate.netnih.gov
Consequently, the creation of an article detailing the quantum chemical calculations, frontier molecular orbitals (HOMO-LUMO), intramolecular charge transfer characteristics, and theoretical optical and electronic properties of this compound is not possible at this time. The absence of empirical or theoretical data prevents a factual and authoritative discussion on the topics outlined in the user's request.
Further research, including the synthesis and subsequent computational analysis of this compound, would be required to generate the specific findings needed to populate the requested scientific article.
Computational Chemistry and Theoretical Characterization
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of molecules over time. These simulations can reveal information about the flexibility of the molecule, its preferred conformations, and its interactions with its environment.
MD simulations of related benzoate (B1203000) anions in different environments have shown that these molecules can exhibit significant motional freedom. nih.gov In the context of 4-Benzoylphenyl 2-iodobenzoate (B1229623), MD simulations could be used to explore the rotational barriers around the C-C and C-O single bonds and to determine the most stable conformers in different solvents or in the solid state. The results of such simulations are important for understanding how the molecule might pack in a crystal lattice or interact with other molecules in solution, which in turn affects its bulk properties.
The conformational flexibility of the molecule, particularly the relative orientation of the two aromatic rings and the benzoyl group, would be expected to have a significant impact on its electronic and NLO properties. Therefore, a thorough conformational analysis is a prerequisite for accurate computational predictions of these properties.
Advanced Materials Applications of 4 Benzoylphenyl 2 Iodobenzoate Derivatives
Development in Organic Electronic and Optoelectronic Devices
Derivatives of 4-Benzoylphenyl 2-iodobenzoate (B1229623) are emerging as critical components in the fabrication of next-generation organic electronic and optoelectronic devices. Their utility stems from the ability to precisely tune their electronic properties, leading to materials with enhanced performance in devices like Organic Light-Emitting Diodes (OLEDs).
Exciplex-Forming Systems for Organic Light-Emitting Diodes (OLEDs)
Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, are a key strategy for achieving high efficiency in OLEDs. Derivatives containing the benzoylphenyl group have been successfully employed as electron-accepting materials in these systems.
For instance, phthalimide (B116566) derivatives, which can be synthesized from 2-iodobenzamides, have been designed as acceptor materials for creating exciplexes. mdpi.com Due to their high triplet energy levels (2.92–3.11 eV) and deep ionization potentials (7.18–7.29 eV), these phthalimide derivatives are suitable not only for forming exciplexes with various emission colors but also serve as effective hole and exciton-blocking materials. mdpi.com In one notable example, an exciplex-forming blend using 2-(4-benzoylphenyl)isoindoline-1,3-dione as the acceptor and 1,3-di(9H-carbazol-9-yl)benzene (mCP) as the donor produced an efficient sky-blue emission. This system exhibited a small singlet-triplet energy splitting (ΔE_ST) of approximately 0.06 eV, a critical factor for efficient light emission. mdpi.com When this molecular mixture was used as the light-emitting material in an OLED, the device achieved a brightness of 2500 cd/m². mdpi.com
Similarly, systems based on benzoyl-1H-1,2,3-triazole and carbazole (B46965) moieties have been developed for use in solution-processed white OLEDs (WOLEDs). researchgate.netwiley.com These systems also form exciplexes with small ΔE_ST values (0.07–0.13 eV), enabling efficient thermally activated delayed fluorescence. wiley.com The strategic design of these exciplex-forming hosts has led to high-performance WOLEDs, as detailed in the table below. researchgate.netwiley.com
| Device Type | Key Components | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Max. Brightness (cd/m²) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|---|---|---|
| Sky-Blue OLED | 2-(4-benzoylphenyl)isoindoline-1,3-dione (Acceptor) + mCP (Donor) | - | - | - | 2500 | - | mdpi.com |
| White OLED | ortho-substituted carbazole-benzoyl-1H-1,2,3-triazole (Host) | 10.7 | 18.4 | 7.1 | >10,000 | 3.6 | researchgate.netwiley.com |
Aggregation-Induced Emission (AIE) and Thermally Activated Delayed Fluorescence (TADF) Characteristics
Many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their light-emitting efficiency decreases in the solid state. To overcome this, materials exhibiting Aggregation-Induced Emission (AIE) have been developed. In AIE-active molecules, non-radiative decay pathways are restricted upon aggregation, leading to enhanced fluorescence. When combined with Thermally Activated Delayed Fluorescence (TADF), which harvests triplet excitons for emission, a new class of materials with Aggregation-Induced Delayed Fluorescence (AIDF) emerges. researchgate.netresearchgate.net
Derivatives featuring a benzoyl group as the electron-withdrawing unit and a phenoxazine (B87303) group as the electron-donating unit are prime examples of AIDF luminogens. researchgate.netnih.gov These molecules are typically weak emitters in dilute solutions but become strongly emissive in the aggregated state, demonstrating significant delayed fluorescence. researchgate.netnih.gov This property is crucial for fabricating high-performance OLEDs with minimal efficiency roll-off at high brightness levels. researchgate.net
For example, two emitters constructed from benzoyl, phenoxazine, and 9,9-dihexylfluorene (B1587949) showed prominent AIDF character. researchgate.net Solution-processed OLEDs based on these emitters achieved a high external quantum efficiency (EQE) of 14.69%, with vacuum-deposited devices showing a comparable EQE of 14.86%. researchgate.net Remarkably, the efficiency roll-off for these devices was exceptionally low, dropping by as little as 0.2% at a luminance of 1,000 cd/m², highlighting their stability at high operational voltages. researchgate.net A related phthalimide-based compound also demonstrated both AIE enhancement and TADF, with a solid-state photoluminescence quantum efficiency of 20%. mdpi.com
| Emitter Type | Key Moieties | Device Fabrication | Max. External Quantum Efficiency (%) | Efficiency Roll-Off at 1000 cd/m² | Reference |
|---|---|---|---|---|---|
| AIDF Emitter 1 | Benzoyl, Phenoxazine, 9,9-dihexylfluorene | Solution-Processed | 14.69 | Down to 0.2% | researchgate.net |
| AIDF Emitter 2 | Benzoyl, Phenoxazine, 9,9-dihexylfluorene | Vacuum-Deposited | 14.86 | Very Small | researchgate.net |
| AIE/TADF Emitter | Phthalimide-based | - | - | - | mdpi.com |
Photochemical Catalysis and Initiator Systems
The photochemical properties of 4-Benzoylphenyl 2-iodobenzoate derivatives, particularly the presence of both a benzophenone (B1666685) sensitizer (B1316253) and a cleavable carbon-iodine bond, make them highly suitable for applications in catalysis and as polymerization initiators.
Design and Mechanism of Photoiniferters
A photoiniferter is a compound that serves as a photoinitiator, chain transfer agent, and terminator in controlled radical polymerization. The general mechanism involves the photochemical cleavage of a specific bond to generate a radical that initiates polymerization, with the process being reversible to control the growth of polymer chains. acs.org
Aryl iodides are known to undergo reversible C–I bond activation and can participate in controlled polymerization through a degenerative iodine transfer mechanism. acs.org The process is initiated by the homolytic cleavage of the C–I bond under irradiation, generating an aryl radical and an iodine radical. acs.org The aryl radical can then initiate monomer polymerization. The benzophenone moiety within the this compound structure can act as a photosensitizer, absorbing light and transferring the energy to facilitate this C–I bond cleavage. Benzophenone derivatives are well-established as Type II photoinitiators, which generate radicals by abstracting hydrogen from a co-initiator. nih.gov However, they can also be part of one-component systems. mdpi.com In the context of a molecule like this compound, the intramolecular benzophenone group could sensitize the cleavage of the C–I bond, creating a system where initiation and reversible deactivation are controlled by light, a hallmark of photoiniferter activity. acs.org
Role in Visible-Light Mediated Organic Transformations
Derivatives of this compound are also implicated in visible-light mediated organic transformations, acting as photocatalysts or key substrates. The C-I bond is susceptible to photolysis, generating aryl radicals that can engage in various cross-coupling reactions. rsc.org
A notable example involves the use of self-assembled aggregates of 2,3-dicyanopyrazino phenanthrene (B1679779) (DCPP) as a visible-light photocatalyst. researchgate.net These aggregates demonstrate excellent photo- and electrochemical properties, including a long excited-state lifetime (19.3 μs) and a high reduction potential. researchgate.net This system was successfully used to catalyze decarboxylative C-C cross-coupling, amidation, and esterification reactions under visible light (430 nm). researchgate.net In a relevant example of esterification, methyl 4-iodobenzoate (B1621894) was coupled with 1-(tert-butoxycarbonyl)-l-proline in the presence of the DCPP photocatalyst, achieving a high yield. researchgate.net This demonstrates the utility of the iodobenzoate moiety as a reactive partner in photocatalytic transformations.
The general mechanism for such reactions involves the photoinduced generation of an aryl radical from the aryl iodide, which then participates in the desired chemical transformation. rsc.org This process can be highly selective for the C-I bond, even in the presence of other halogens. rsc.org
| Reaction Type | Substrates | Photocatalyst | Light Source | Yield (%) | Reference |
|---|---|---|---|---|---|
| Esterification | 1-(tert-butoxycarbonyl)-l-proline + Methyl 4-iodobenzoate | DCPP (5 mol%) | 10 W Blue LED (430 nm) | - | researchgate.net |
| Decarboxylative Cross-Coupling | Aryl Iodides + Oxoacetic Acids | DCPP (5 mol%) | 10 W Blue LED (430 nm) | up to 91 | researchgate.net |
Supramolecular Chemistry and Self-Assembly Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. researchgate.netwikipedia.org Derivatives of this compound are well-suited for designing self-assembling systems due to the presence of aromatic rings capable of π–π stacking and an iodine atom that can participate in halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This interaction has been shown to be a powerful driving force for the formation of large supramolecular polymers. researchgate.net The iodine atom in the 2-iodobenzoate moiety can form directional halogen bonds, guiding the self-assembly of molecules into well-defined architectures in both solution and the solid state. researchgate.net
Furthermore, the aromatic rings in the benzoylphenyl group facilitate aggregation through π–π stacking. researchgate.net As seen in the case of the DCPP photocatalyst, small molecules can form aggregates in situ in organic solvents, leading to emergent properties like absorption of visible light. researchgate.net This self-assembly is crucial for their function. The combination of halogen bonding from the iodo-substituent and π–π stacking from the extensive aromatic system in this compound derivatives provides a robust toolkit for constructing complex and functional supramolecular architectures. researchgate.netfluorochem.co.uk
Non-Covalent Interactions: Hydrogen Bonding and Halogen Bonding in Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions to guide the assembly of molecules into desired crystalline architectures. In derivatives of this compound, a combination of hydrogen and halogen bonds can be exploited to create robust, multidimensional supramolecular structures.
The 2-iodobenzoate moiety serves as a potent halogen-bond donor. The iodine atom, possessing an electron-deficient region known as a σ-hole, can engage in directional interactions with halogen-bond acceptors such as pyridyl nitrogen atoms or carboxylate oxygen atoms. nih.gov Studies on related iodinated benzoic acids have demonstrated that these halogen bonds can effectively connect molecular units into one-dimensional chains or more complex networks. nih.gov Fluorination of the aromatic ring bearing the iodine atom can further enhance its Lewis acidity, resulting in stronger and more structurally influential halogen bonds. nih.gov
Simultaneously, the carbonyl groups of the ester and the benzophenone moiety can act as hydrogen-bond acceptors. In the presence of suitable hydrogen-bond donors (e.g., amides, carboxylic acids, or alcohols in co-crystals), these sites can form strong N-H···O or O-H···O hydrogen bonds. acs.orgresearchgate.net These interactions often work in concert with halogen bonds to build highly organized supermolecules and extended crystalline frameworks. nih.gov The combination of directional halogen bonds and robust hydrogen bonds provides a powerful toolkit for designing complex solid-state architectures.
Table 1: Key Non-Covalent Interactions in this compound Derivative Crystals
| Interaction Type | Donor Group | Acceptor Group | Typical Distance (Å) | Significance in Crystal Packing |
|---|---|---|---|---|
| Halogen Bond | C-I (on 2-iodobenzoate) | N (in heterocycles), O (carbonyl) | 2.8 - 3.0 | Directional control, formation of 1D chains nih.gov |
| Hydrogen Bond | e.g., N-H, O-H (in co-former) | C=O (ester or ketone) | 2.6 - 2.9 | Structural reinforcement, formation of dimers and sheets nih.govacs.org |
| π-π Stacking | Phenyl rings | Phenyl rings | 3.3 - 3.8 | Stabilization of layered structures |
Note: Data is based on typical values observed in related structures as direct crystallographic data for the parent compound is not widely available.
Engineered Self-Assembled Structures for Functional Materials
The principles of crystal engineering can be extended to guide the self-assembly of this compound derivatives into functional materials. Supramolecular chemistry, which focuses on assemblies of molecules, leverages non-covalent interactions to create ordered systems with emergent properties. beilstein-journals.orgqueensu.ca
By modifying the peripheral groups of the core molecule, it is possible to program its assembly in solution or at interfaces. For instance, the introduction of long alkyl chains could induce the formation of liquid crystalline phases or self-assembled monolayers. The interplay of halogen bonding, hydrogen bonding, and π-π stacking dictates the final morphology of the assembled structures, which can range from discrete macrocycles to extended one-dimensional tapes or two-dimensional sheets. nih.govbeilstein-journals.org
Hypervalent iodine compounds, which share features with the 2-iodobenzoate moiety, have been shown to form macrocyclic structures that can coordinate with metal ions, leading to the creation of higher-order, polymer-like networks. beilstein-journals.org This suggests that derivatives of this compound could be designed to act as building blocks for metal-organic frameworks (MOFs) or other coordination polymers, where the non-covalent interactions pre-organize the ligands for metal binding. Such self-assembled systems are of interest for applications in sensing, separation, and catalysis. beilstein-journals.org
Stimuli-Responsive Materials Design
Stimuli-responsive, or "smart," materials can change their properties in response to external triggers. The inclusion of a photoreactive benzophenone group within the this compound structure provides a direct pathway to light-responsive materials.
Photoreactive Components in Responsive Systems
The benzophenone moiety is a well-established photoinitiator. Upon absorption of ultraviolet (UV) light, the benzophenone group undergoes a transition to an excited triplet state. This triplet state can then abstract a hydrogen atom from a nearby donor molecule (such as a polymer backbone or solvent) to generate a pair of radicals. acs.orgresearchgate.net This radical generation is the basis for its use in photopolymerization and cross-linking applications.
In a material matrix, this photoreactivity can be harnessed to induce significant changes. For example, incorporating this compound derivatives into a polymer network allows for photocontrolled cross-linking. Irradiation with UV light would create covalent bonds between polymer chains, leading to changes in mechanical properties such as stiffness, swelling behavior, and thermal stability. acs.org Studies on benzophenone-containing frameworks have shown that radical pairs can be generated and can be persistent within a solid-state assembly, offering a route to materials with light-switchable magnetic or electronic properties. acs.org
Applications in Soft Actuators and Adaptive Interfaces
The ability to induce structural changes with light makes these materials highly suitable for the design of soft actuators and adaptive interfaces. Soft actuators are devices made from flexible materials that can change their shape or move in response to a stimulus.
By embedding derivatives of this compound into a hydrogel or elastomer matrix, it is possible to create a photo-actuating system. ambeed.com A typical mechanism would involve creating a material with a gradient of cross-linking. When one side of the material is exposed to UV light, it becomes more densely cross-linked and contracts relative to the unexposed side. This differential strain induces a change in shape, such as bending or twisting. This effect can be used to create light-powered microscopic valves, pumps, or soft robotic components.
Similarly, these photoreactive molecules can be used to create adaptive interfaces. A surface coated with a polymer containing a this compound derivative could have its properties, such as wettability or adhesion, altered by light. For example, UV exposure could be used to "write" a pattern of highly cross-linked, hydrophobic regions onto a more hydrophilic surface, allowing for the dynamic control of fluid flow in microfluidic devices.
Table 2: Potential Applications of Stimuli-Responsive Materials
| Application Area | Material Concept | Mechanism of Action | Potential Function |
|---|---|---|---|
| Soft Actuators | Elastomer or hydrogel doped with a this compound derivative. ambeed.com | Light-induced differential cross-linking causes mechanical strain. | Light-controlled bending, twisting, or shape change for soft robotics. |
| Adaptive Interfaces | Surface coating containing a photoreactive polymer. | UV-induced change in surface chemistry and cross-link density. | Switchable wettability, patterned adhesion, controlled cell culture. |
| Healable Materials | Polymer network with photoreactive groups. | Radicals generated by UV light can form new covalent bonds across a damaged area. | On-demand repair of scratches or cracks in a material. |
| Information Storage | Crystalline material with photo-switchable properties. | Light-induced radical formation leads to a change in optical or magnetic properties. acs.org | High-density data storage at the molecular level. |
Future Research Directions and Unexplored Avenues
Integration into Multifunctional Material Platforms
The unique structure of 4-Benzoylphenyl 2-iodobenzoate (B1229623), featuring both a photosensitive benzophenone (B1666685) group and a reactive iodinated aryl moiety, makes it an attractive building block for multifunctional materials. Future research could focus on incorporating this molecule into larger polymeric or supramolecular systems. For instance, the benzophenone unit can act as a photo-crosslinking agent, while the iodo-substituent provides a site for further chemical modifications, such as cross-coupling reactions. This dual functionality could be harnessed to create materials with tunable mechanical, optical, and electronic properties. An example of a similar concept is the use of 2-(4-benzoylphenyl)isoindoline-1,3-dione as an acceptor in exciplex-forming blends for organic light-emitting diodes (OLEDs), demonstrating how benzophenone-containing molecules can be integrated into functional organic electronic devices. researchgate.net
Stereochemical Control in Synthesis and Properties
The synthesis of 4-Benzoylphenyl 2-iodobenzoate and its derivatives currently does not typically focus on stereochemistry. However, introducing chiral centers into the molecule could lead to materials with novel chiroptical properties. Future synthetic strategies could explore asymmetric synthesis routes to control the stereochemistry of the molecule. This could involve the use of chiral catalysts or starting materials. For example, atroposelective synthesis, which controls the stereochemistry of axially chiral compounds, has been successfully applied to other complex molecules and could be adapted for derivatives of this compound. uni-marburg.de The resulting enantiomerically pure compounds could have applications in areas such as chiral recognition, asymmetric catalysis, and circularly polarized luminescence.
Advanced Spectroscopic Probes for Dynamic Processes
The benzophenone moiety in this compound is a well-known triplet photosensitizer. This property can be exploited to study dynamic processes in various chemical and biological systems using advanced spectroscopic techniques. Time-resolved spectroscopy could be used to monitor the excited-state dynamics of the molecule and its interactions with other molecules. The heavy iodine atom is expected to enhance intersystem crossing, potentially leading to interesting photophysical behaviors. Future research could utilize this compound as a probe to investigate reaction mechanisms, molecular diffusion, and polymer dynamics.
Machine Learning and Artificial Intelligence in Property Prediction and Material Discovery
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science by accelerating the discovery of new materials with desired properties. nih.govchemrxiv.org For a molecule like this compound, ML models could be trained to predict its physicochemical properties, as well as the properties of its derivatives. nih.govchemrxiv.org By creating a dataset of known compounds and their experimental properties, quantitative structure-property relationship (QSPR) models can be developed. nih.gov These models could then be used to screen virtual libraries of related compounds, identifying promising candidates for specific applications without the need for extensive experimental synthesis and characterization. nih.govresearchgate.net This in silico approach can significantly reduce the time and cost associated with materials discovery. chemrxiv.org
Sustainable Synthesis and Green Chemistry Applications
Developing environmentally friendly synthetic methods is a key goal of modern chemistry. mlsu.ac.inrsc.orgwiley-vch.deresearchgate.net Future research on this compound should focus on developing sustainable synthetic routes that minimize waste and the use of hazardous reagents. mlsu.ac.inrsc.orgwiley-vch.deresearchgate.net This could involve exploring catalytic methods, using greener solvents, and improving atom economy. rsc.orgbeilstein-journals.org For example, palladium-catalyzed cross-coupling reactions are often used to form C-C and C-N bonds, and optimizing these reactions to use lower catalyst loadings or to proceed in more environmentally benign solvents would be a significant advancement. rsc.org Furthermore, the potential applications of this compound in green chemistry, such as in photocatalysis for organic synthesis or in the development of recyclable materials, should be investigated.
Q & A
Q. What are the standard synthetic protocols for 4-Benzoylphenyl 2-iodobenzoate?
The synthesis typically involves palladium-catalyzed cross-coupling or esterification reactions. For example, similar iodobenzoate esters are synthesized via oxidative addition of aryl iodides to Pd(0) complexes, followed by ligand-assisted coupling with benzoylphenol derivatives. Key steps include:
- Use of Pd(OAc)₂ or Pd(dppp) catalysts with ligands like dppp (1,3-bis(diphenylphosphino)propane) to stabilize intermediates .
- Reaction optimization with Cs₂CO₃ as a base in solvents like DMF or THF at 80–95°C under CO or inert atmospheres .
- Purification via column chromatography, yielding amorphous solids or oils (60–90% yields depending on substituents) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., iodobenzoate C=O at ~165–170 ppm, benzoylphenyl protons at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and aromatic C-I bonds (~500–600 cm⁻¹) .
- HRMS (ESI/QTOF) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
Advanced Research Questions
Q. How does the iodobenzoate group influence reactivity in cross-coupling reactions?
The iodine atom acts as a directing group and participates in oxidative addition to Pd(0), enabling C–C bond formation. Computational studies (DFT) show that the meta-selectivity in Pd/norbornene-catalyzed reactions arises from steric and electronic effects of the iodobenzoate moiety, which stabilizes Pd(IV) intermediates during reductive elimination . Ligands like acridine further modulate selectivity by lowering activation barriers (~17.4 kcal/mol) .
Q. Are there computational models predicting the stability or reactivity of this compound?
Yes. DFT calculations reveal:
- The oxidative addition of methyl 2-iodobenzoate to Pd(0) proceeds via an SN2 mechanism (activation energy: ~20 kcal/mol) rather than a concerted pathway .
- Transition states (e.g., TS32, TS65) govern Pd(IV) intermediate formation, with benzocyclobutene derivatives being kinetically favored over meta-alkylation products .
Q. What pharmacological effects are observed in derivatives of this compound?
Analogues like N-(4-benzoylphenyl)pyrrole-2-carboxamides exhibit lipid-lowering effects in hyperlipidemic rats:
- Mechanism : Upregulation of HDL cholesterol (+30–40%) and reduction in LDL (−25%) and triglycerides (−35%) via PPAR-α/γ modulation .
- Experimental Design : Triton WR-1339-induced hyperlipidemia models, with lipid profiles analyzed enzymatically (e.g., cholesterol oxidase method) .
Q. How can discrepancies in reported synthetic yields for iodobenzoate derivatives be resolved?
Yield variations (e.g., 60% vs. 82% for similar compounds) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., dioxoisoindolinyl) may reduce steric hindrance, improving yields .
- Catalyst Loading : Higher Pd(OAc)₂ concentrations (5 mol%) enhance turnover in carbonylative cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aryl iodide precursors .
Q. What is the role of palladium catalysts in synthesizing iodobenzoate esters?
Pd catalysts enable:
- Oxidative Addition : Pd(0) inserts into the C–I bond of 2-iodobenzoate, forming a Pd(II) intermediate .
- Carbonylative Cyclization : CO insertion generates acylpalladium species, which react with amines or alkenes to form isoindole-1,3-diones or conjugated esters .
- Ligand Effects : Bulky ligands (e.g., dppp) stabilize Pd intermediates, reducing side reactions like β-hydride elimination .
Q. How do substituents on the benzoyl group affect physicochemical or biological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
